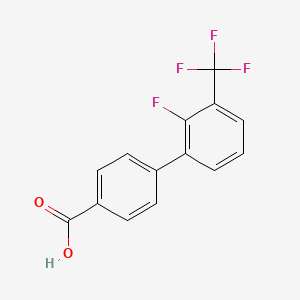

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid typically involves the introduction of the fluoro and trifluoromethyl groups onto the benzoic acid framework. One common method involves the reaction of 2-fluoro-3-trifluoromethylphenylboronic acid with 4-bromobenzoic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction Reactions: The compound can be reduced to form alcohol or aldehyde derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.

Major Products Formed

Substitution Reactions: Formation of substituted benzoic acid derivatives.

Oxidation Reactions: Formation of carboxylate salts or esters.

Reduction Reactions: Formation of alcohols or aldehydes.

Aplicaciones Científicas De Investigación

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid

- 2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid

Uniqueness

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable tool in various research applications.

Actividad Biológica

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, featuring both fluorine and trifluoromethyl groups, contributes to its interactions with biological targets, influencing various biochemical pathways.

- Chemical Formula : C₁₃H₈F₄O₂

- Molecular Weight : 292.19 g/mol

- CAS Number : [Not specified in the sources]

This compound primarily interacts with G protein-coupled receptors (GPCRs), enhancing their agonistic activity. The presence of fluorinated groups significantly increases the compound's binding affinity to these receptors, which may lead to improved pharmacological effects compared to non-fluorinated analogs .

Target Receptors

- G Protein-Coupled Receptors (GPCRs) : The trifluoromethyl and fluoro substituents enhance the interaction with GPCRs, leading to increased potency in various biological assays .

Biological Activity

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses. It has been observed to inhibit lipopolysaccharide (LPS)-induced interleukin-8 (IL-8) production in endothelial cells, suggesting a role in reducing inflammation.

- Endothelial Dysfunction : The compound has been implicated in promoting endothelial cell barrier disruption and increasing permeability, which may contribute to vascular inflammation.

- Chemosensory Detection : Research indicates that organisms can perceive and avoid ingestion of fluids containing this compound, hinting at its potential role in chemosensory mechanisms.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Inflammatory Response : In vitro experiments demonstrated that the compound significantly reduces TNF-α and COX-2 expression in response to inflammatory stimuli, indicating its potential as an anti-inflammatory agent.

- Endothelial Cell Studies : In mouse models, exposure to this compound exacerbated lung inflammation during bacterial infections, highlighting its dual role as both a therapeutic target and a potential risk factor for vascular health issues.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of fluorine atoms enhances the biological activity of benzoic acid derivatives. The trifluoromethyl group is particularly effective in increasing receptor binding affinity and improving pharmacokinetic properties .

| Compound | Fluorination Position | Biological Activity |

|---|---|---|

| This compound | 2, 3 | Enhanced GPCR activity |

| Non-fluorinated analog | N/A | Lower receptor affinity |

Propiedades

IUPAC Name |

4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-10(2-1-3-11(12)14(16,17)18)8-4-6-9(7-5-8)13(19)20/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIZWXQYNCUVNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683386 |

Source

|

| Record name | 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-07-4 |

Source

|

| Record name | 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.